



Application Notes and Protocols for Creating MTvkPABC-P5-Based Antibody-Drug Conjugates

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Compound of Interest		
Compound Name:	MTvkPABC-P5	
Cat. No.:	B15609977	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of antibody-drug conjugates (ADCs) utilizing the **MTvkPABC-P5** platform. This platform combines a specific linker-payload entity with an advanced cysteine-selective conjugation technology to produce homogeneous and stable ADCs.

The MTvkPABC linker is a cleavable linker system designed for controlled release of the cytotoxic payload within the target cell. It incorporates a peptide sequence (represented here by "MTvk," akin to the well-established valine-citrulline or "vc" motif) that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B.[1][2] This is connected to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which ensures the efficient release of the unmodified payload upon peptide cleavage.[3][4] The payload itself is a potent cytotoxic agent, in this context a tubulin inhibitor, designed to induce cell cycle arrest and apoptosis.[5][6]

The "P5" refers to a next-generation cysteine-selective conjugation technology developed by Tubulis.[8][9][10][11] This technology utilizes ethynylphosphonamidates for the stable and site-specific conjugation of the linker-payload to engineered or accessible cysteine residues on the monoclonal antibody (mAb).[8][12] A key advantage of the P5 technology is its ability to generate highly homogeneous ADCs with a precise drug-to-antibody ratio (DAR), often



achieving a DAR of 8, while maintaining favorable biophysical properties and enhanced stability compared to traditional maleimide-based conjugations.[13][14]

Data Presentation

The following tables summarize representative quantitative data for a model **MTvkPABC-P5** ADC, for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical and In Vitro Characterization of a Model MTvkPABC-P5 ADC

Parameter	Method	Result	Reference
Average Drug-to- Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC)	7.8	[9][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	7.9	[15]	
Monomer Purity	Size Exclusion Chromatography (SEC)	>98%	[16][17]
In Vitro Cytotoxicity (IC50)	MTT Assay (Antigen- Positive Cell Line)	0.5 nM	[18][19][20][21]
MTT Assay (Antigen- Negative Cell Line)	>1000 nM	[19][22]	
Plasma Stability (% Intact ADC after 72h)	LC-MS/MS	>95%	[8][16]

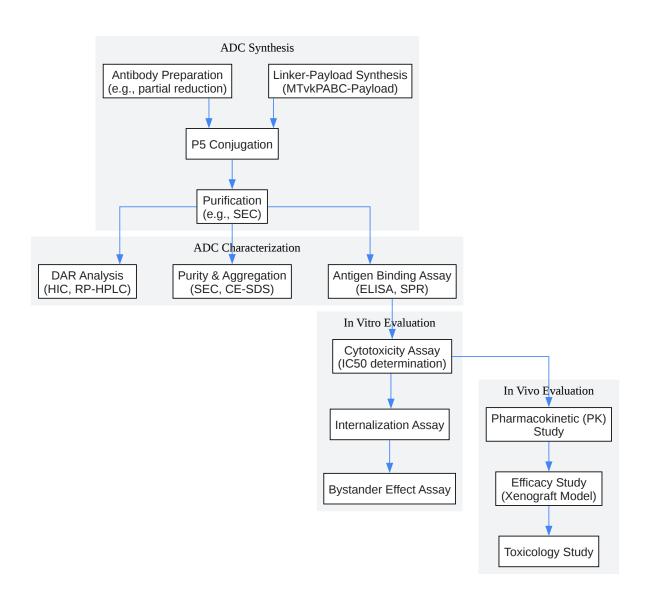
Table 2: In Vivo Efficacy of a Model MTvkPABC-P5 ADC in a Xenograft Model



Animal Model	Treatment Group	Dose	Tumor Growth Inhibition (TGI)	Reference
Nude mice with antigen-positive tumor xenografts	Vehicle Control	-	0%	[1]
Non-targeting ADC	3 mg/kg	<10%	[1]	
MTvkPABC-P5 ADC	1 mg/kg	75%	[8]	
MTvkPABC-P5 ADC	3 mg/kg	>95% (tumor regression)	[8]	

Visualizations Experimental Workflow



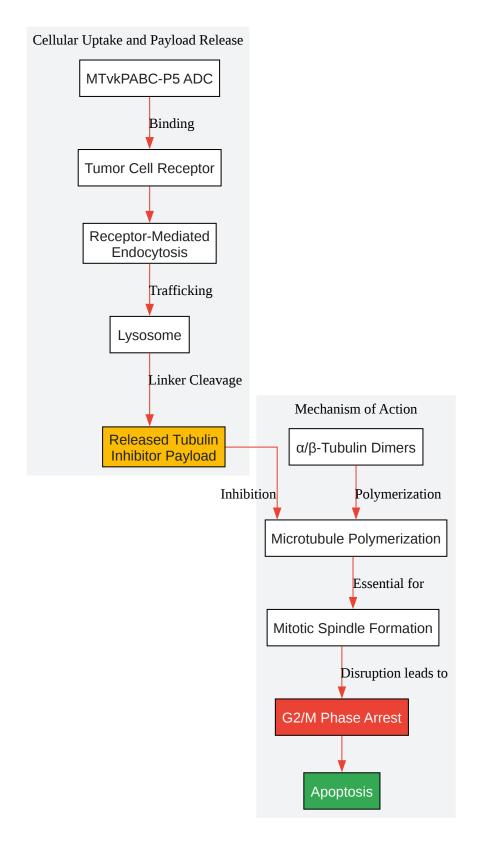


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Caption: Experimental workflow for the creation and evaluation of MTvkPABC-P5 ADCs.



Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest





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Caption: Signaling pathway of a tubulin inhibitor payload released from an ADC.

Experimental Protocols Protocol for P5 Conjugation of MTvkPABC-Payload to a Monoclonal Antibody

This protocol describes a representative procedure for conjugating a pre-synthesized MTvkPABC-tubulin inhibitor linker-payload to an antibody with accessible cysteine residues.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- MTvkPABC-payload with a P5 reactive moiety
- Reducing agent (e.g., TCEP, DTT)
- Quenching reagent (e.g., N-acetylcysteine)
- Reaction buffer (e.g., phosphate buffer with EDTA)
- Purification system (e.g., Size Exclusion Chromatography SEC)

- Antibody Reduction (Partial):
 - 1. Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
 - 2. Add a 2-4 molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds.[23][24]
 - 3. Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
 - 4. Remove the excess reducing agent by buffer exchange into the reaction buffer.



• P5 Conjugation:

- 1. Immediately after reduction, add the **MTvkPABC-P5** linker-payload to the reduced mAb solution. A molar excess of 1.5-2.0 equivalents of linker-payload per free thiol is recommended.
- 2. The reaction is typically performed at room temperature for 2-4 hours or at 4°C overnight. [12][25] The optimal conditions should be determined empirically.
- 3. Gently mix the reaction mixture during incubation.
- Quenching:
 - Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted P5 moieties.
 - 2. Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linkerpayload, quenching reagent, and any aggregates.
 - 2. Collect the fractions corresponding to the monomeric ADC.
 - Pool the relevant fractions and concentrate to the desired concentration.
 - 4. The final ADC should be stored at 2-8°C or frozen at -80°C for long-term storage.

Protocol for ADC Characterization

a) Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

- Hydrophobic Interaction Chromatography (HIC) column
- HIC mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)



- HIC mobile phase B (e.g., 20 mM sodium phosphate, 20% isopropanol, pH 7.0)
- HPLC system with a UV detector

Procedure:

- Inject 20-50 μg of the purified ADC onto the HIC column.
- Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B).
- Monitor the elution profile at 280 nm.
- The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.
- Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[15]
- b) Analysis of Purity and Aggregation by SEC

Materials:

- Size Exclusion Chromatography (SEC) column
- SEC mobile phase (e.g., PBS, pH 7.4)
- · HPLC system with a UV detector

- Inject 20-50 μg of the purified ADC onto the SEC column.
- Elute with the SEC mobile phase at a constant flow rate.
- Monitor the elution profile at 280 nm.
- The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.



• Calculate the percentage of monomer by integrating the peak areas.[16][17]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[18][19][20]

Materials:

- Antigen-positive and antigen-negative cancer cell lines
- Complete cell culture medium
- MTvkPABC-P5 ADC and control antibody
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

- Cell Seeding:
 - 1. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
 - 2. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
- ADC Treatment:
 - Prepare serial dilutions of the MTvkPABC-P5 ADC and a non-targeting control ADC in complete medium.
 - 2. Remove the medium from the wells and add 100 μ L of the different ADC concentrations. Include untreated cells as a control.



- 3. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
 - 1. Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
 - 2. Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - 3. Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - 1. Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - 2. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the **MTvkPABC-P5** ADC.

Materials:

- Immunodeficient mice (e.g., BALB/c nude)
- · Antigen-positive tumor cells
- MTvkPABC-P5 ADC, vehicle control, and non-targeting ADC control
- Calipers for tumor measurement



- Tumor Implantation:
 - 1. Subcutaneously inject 5-10 million antigen-positive tumor cells into the flank of each mouse.
 - 2. Allow the tumors to grow to an average volume of 100-150 mm³.
- Animal Grouping and Treatment:
 - 1. Randomize the mice into treatment groups (n=8-10 mice per group), for example:
 - Group 1: Vehicle control (intravenous injection)
 - Group 2: Non-targeting ADC (e.g., 3 mg/kg, intravenous)
 - Group 3: MTvkPABC-P5 ADC (e.g., 1 mg/kg, intravenous)
 - Group 4: MTvkPABC-P5 ADC (e.g., 3 mg/kg, intravenous)
 - 2. Administer the treatments as a single dose or according to a specific dosing schedule.
- · Monitoring:
 - 1. Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
 - 2. Monitor the animals for any signs of toxicity.
 - 3. The study is typically concluded when the tumors in the control group reach a predetermined size.
- Data Analysis:
 - 1. Plot the mean tumor volume \pm SEM for each group over time.
 - 2. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.



Perform statistical analysis to determine the significance of the observed anti-tumor effects.

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